Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride
Overview
Description
Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride is a bioactive chemical.
Scientific Research Applications
Genotoxicity and Carcinogenicity
- Aniline hydrochloride has been studied for its potential to induce a spectrum of tumors, particularly in the spleen of rats. The genotoxic potential of aniline and its metabolites was investigated to clarify their role in carcinogenesis. Most studies did not indicate a potential of aniline to induce gene mutations, suggesting that the carcinogenic effects in the spleen of rats might be the end stage of chronic high-dose damage of the blood leading to oxidative stress rather than a primary genotoxic basis (Bomhard & Herbold, 2005).
Environmental Impact and Remediation
- Aniline and its derivatives, commonly used in the pharmaceutical and dye industries, pose significant environmental and public health risks when present in wastewaters. Advanced Oxidation Processes (AOPs) have been identified as the most cost-effective and efficient technologies for eliminating aniline and its derivatives from waste streams (Chaturvedi & Katoch, 2020).
Medicinal Applications
- Aniline derivatives, such as N-acylated aromatic amines, are significant in medicinal applications, particularly as over-the-counter headache remedies. Paracetamol, an aniline derivative, is notably prominent as an analgesic but requires careful dosage management to avoid adverse effects (Iwuozor Kingsley Ogemdi, 2019).
Industrial Applications
- Aniline is crucial in the manufacturing of a wide range of products, including dyes, rubber processing chemicals, disinfectants, plastics, explosives, and many drugs. Its production and usage have been substantial, indicating its importance across multiple industries (Skeen, 1948).
Chemical Synthesis
- The reaction of chloral with substituted anilines, leading to various products depending on the reaction conditions and type of amine, has been a subject of interest. Studies involving high-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of products from these reactions, highlighting the versatile nature of aniline in chemical synthesis (Issac & Tierney, 1996).
properties
CAS RN |
109935-34-4 |
---|---|
Molecular Formula |
C19H28Cl2N2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
methyl-[4-[5-[4-(methylazaniumyl)phenoxy]pentoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-20-16-6-10-18(11-7-16)22-14-4-3-5-15-23-19-12-8-17(21-2)9-13-19;;/h6-13,20-21H,3-5,14-15H2,1-2H3;2*1H |
InChI Key |
JYEYYMGVUCOWDV-UHFFFAOYSA-N |
SMILES |
C[NH2+]C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
Canonical SMILES |
C[NH2+]C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, 4,4'-(pentamethylenedioxy)bis(N-methyl-, dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.